molecular formula C5H2BrClFNO2S B15311769 4-Bromo-3-fluoropyridine-2-sulfonyl chloride

4-Bromo-3-fluoropyridine-2-sulfonyl chloride

Cat. No.: B15311769
M. Wt: 274.50 g/mol
InChI Key: LHRSNLWHMANREJ-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H2BrClFNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, fluorine, and sulfonyl chloride functional groups attached to the pyridine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromo-3-fluoropyridine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-3-fluoropyridine-2-sulfonyl chloride may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and higher production rates .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Palladium catalysts for coupling reactions

    Reducing Agents: Lithium aluminum hydride

Major Products Formed

Scientific Research Applications

4-Bromo-3-fluoropyridine-2-sulfonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of diverse chemical structures. The presence of bromine and fluorine atoms can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoropyridine-3-sulfonyl chloride
  • 2-Bromo-4-fluorobenzenesulfonyl chloride
  • 3-Bromo-2-fluoropyridine

Uniqueness

4-Bromo-3-fluoropyridine-2-sulfonyl chloride is unique due to the specific arrangement of bromine, fluorine, and sulfonyl chloride groups on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis and various scientific research applications .

Properties

Molecular Formula

C5H2BrClFNO2S

Molecular Weight

274.50 g/mol

IUPAC Name

4-bromo-3-fluoropyridine-2-sulfonyl chloride

InChI

InChI=1S/C5H2BrClFNO2S/c6-3-1-2-9-5(4(3)8)12(7,10)11/h1-2H

InChI Key

LHRSNLWHMANREJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Br)F)S(=O)(=O)Cl

Origin of Product

United States

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